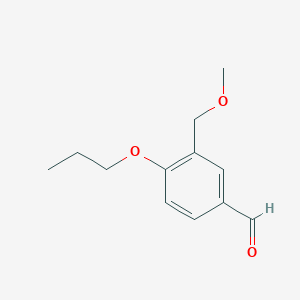

3-(Methoxymethyl)-4-propoxybenzaldehyde

CAS No.: 883543-43-9

Cat. No.: VC2861930

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883543-43-9 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 3-(methoxymethyl)-4-propoxybenzaldehyde |

| Standard InChI | InChI=1S/C12H16O3/c1-3-6-15-12-5-4-10(8-13)7-11(12)9-14-2/h4-5,7-8H,3,6,9H2,1-2H3 |

| Standard InChI Key | VGGNREQXYIPPLW-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)C=O)COC |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=O)COC |

Introduction

3-(Methoxymethyl)-4-propoxybenzaldehyde is an organic compound classified as an aromatic aldehyde. It features a molecular formula of C12H16O3, with a molecular weight of approximately 208.25 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Applications

The synthesis of 3-(Methoxymethyl)-4-propoxybenzaldehyde typically involves the reaction of appropriate benzaldehyde derivatives with methoxymethyl and propoxy groups. This compound is used in various applications, including the synthesis of pharmaceutical intermediates and as a building block in organic chemistry.

Safety and Handling

Handling 3-(Methoxymethyl)-4-propoxybenzaldehyde requires caution due to its potential irritant properties. It is advisable to use personal protective equipment (PPE) such as gloves and safety glasses when handling this compound.

Research Findings

Research on 3-(Methoxymethyl)-4-propoxybenzaldehyde is limited, but it is generally studied within the context of aromatic aldehydes and their applications in organic synthesis. The compound's reactivity and stability are influenced by its functional groups, making it a versatile intermediate in chemical reactions.

Comparison with Related Compounds

3-(Methoxymethyl)-4-propoxybenzaldehyde can be compared with other aromatic aldehydes like 4-Propoxybenzaldehyde, which lacks the methoxymethyl group but shares the propoxy substitution. The presence of different substituents affects the chemical properties and reactivity of these compounds.

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| 3-(Methoxymethyl)-4-propoxybenzaldehyde | C12H16O3 | 208.25 g/mol |

| 4-Propoxybenzaldehyde | C10H12O2 | 164.2011 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume